![molecular formula C10H16N2O2 B6316246 N,N'-(Butane-1,4-diyl)diacrylamide, (stabilized with MEHQ) CAS No. 10405-38-6](/img/structure/B6316246.png)
N,N'-(Butane-1,4-diyl)diacrylamide, (stabilized with MEHQ)
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Overview
Description
Scientific Research Applications
Thermal Radical Polymerization
Rodrigues et al. (2019) synthesized methacrylamides monomers, including N,N'-(butane-1,4-diyl)-bis(2-methacrylamide), for dental applications using a one-step procedure. These monomers showed promise as hydrolytically stable adhesive systems due to their thermal polymerization kinetics, investigated through modulated DSC. The study highlighted the potential of these monomers in creating durable dental materials (Rodrigues et al., 2019).
Nanosized N-Sulfonated Brönsted Acidic Catalyst
Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst derived from butane-1,4-diyldiimidazole for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrated excellent yields, showcasing its efficiency and reusability in organic synthesis (Goli-Jolodar et al., 2016).
Modulation of pH-sensitive Polymers
Kim et al. (2005) aimed to modulate pH-sensitive polymers by controlling their molecular weight. Using 1,4-butane diol diacrylate and piperazine, they synthesized pH-sensitive and biodegradable polymers through Michael-type step polymerization. These polymers' pH-dependent properties could be invaluable for developing drug carriers sensitive to pH changes (Kim et al., 2005).
Hydrogenation Processes
Musolino et al. (2003) explored the hydrogenation of 2-butyne-1,4-diol over palladium-supported catalysts, producing butane-1,4-diol and various side products. Their work provided insights into the reaction scheme for hydrogenation processes, contributing to the understanding of chemical transformations and the role of solvents and catalyst supports (Musolino et al., 2003).
Safety and Hazards
properties
IUPAC Name |
N-[4-(prop-2-enoylamino)butyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFLKYTUYKLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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